Cas no 1805454-92-5 (4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride)

4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride
-
- インチ: 1S/C6H3ClF2INO3S/c7-15(13,14)6-4(12)2(5(8)9)1-3(10)11-6/h1,5,12H
- InChIKey: VEXAPHVMZSLHIF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(C(=N1)S(=O)(=O)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 75.6
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029721-500mg |
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride |
1805454-92-5 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029029721-250mg |
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride |
1805454-92-5 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029029721-1g |
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride |
1805454-92-5 | 95% | 1g |
$2,895.00 | 2022-04-01 |
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chlorideに関する追加情報
Introduction to 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride (CAS No. 1805454-92-5)
4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride (CAS No. 1805454-92-5) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group, a hydroxyl group, an iodine substituent, and a sulfonyl chloride functional group. These features contribute to its potential utility in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of drug molecules. This is particularly important in the design of drugs that require prolonged action or improved pharmacokinetic properties. The presence of this group can also influence the binding affinity and selectivity of the compound to its target, making it a valuable moiety in drug discovery.
The hydroxyl group in 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride plays a crucial role in modulating the compound's solubility and reactivity. Hydroxyl groups are often used to improve the water solubility of hydrophobic molecules, which is essential for their absorption and distribution within biological systems. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which can enhance the compound's binding affinity to biological targets.
The iodine substituent is another key feature of this compound. Iodine atoms are commonly used in medicinal chemistry for their ability to increase the lipophilicity of molecules, which can improve their cell membrane permeability. Iodine also serves as a useful handle for further functionalization through various chemical reactions, such as cross-coupling reactions, which are widely used in synthetic routes to complex molecules.
The sulfonyl chloride functional group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity makes 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride an excellent starting material for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These derivatives have found applications in various therapeutic areas, including anti-inflammatory agents, antiviral drugs, and anticancer agents.
Recent research has highlighted the potential of 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride in the development of novel therapeutics. For instance, studies have shown that compounds derived from this scaffold exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is its use as an inhibitor of kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its therapeutic potential, 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride has been explored as a probe molecule for biochemical studies. Its unique structural features allow it to serve as a tool for investigating protein-ligand interactions and understanding the mechanisms of action of various biological processes. This makes it an invaluable resource for researchers working in areas such as structural biology and chemical biology.
The synthesis of 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride typically involves several steps, including the formation of the pyridine core, introduction of the difluoromethyl group, hydroxylation, iodination, and finally sulfonylation with thionyl chloride. Each step requires careful optimization to achieve high yields and purity levels. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales with high efficiency.
In conclusion, 4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride (CAS No. 1805454-92-5) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups offers numerous opportunities for developing novel therapeutics and advancing our understanding of biological processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field.
1805454-92-5 (4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride) 関連製品
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)
- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)
- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)
- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)